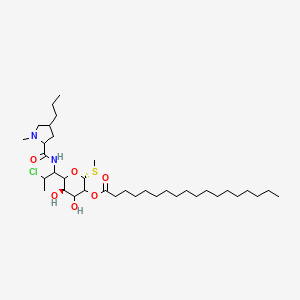![molecular formula C17H33ClN2O6S B601511 (2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride CAS No. 11021-35-5](/img/structure/B601511.png)
(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride
Descripción general
Descripción
Lincomycin B Hydrochloride is a Lincomycin analog.
Aplicaciones Científicas De Investigación
Antibiotic Detection in Environmental Samples
Lincomycin B Hydrochloride is utilized in the development of detection methods for antibiotics in environmental samples. A notable application is the colorimetric determination of lincomycin using HAuCl4 and NaOH . This method is simple, rapid, sensitive, and selective, showing a color change from colorless to blue upon the addition of lincomycin. It has a low detection limit and excellent selectivity compared to other common antibiotics, making it suitable for monitoring lincomycin residues in environmental water and milk .
Antibacterial Applications
As an antibiotic, Lincomycin B Hydrochloride is effective against a variety of bacteria, particularly Gram-positive cocci and bacilli , as well as Gram-negative cocci . It’s also active against certain anaerobic bacteria. Its clinical use has been largely replaced by clindamycin, but it remains in use for treating serious bacterial infections, especially in patients allergic to penicillins or when penicillin is inappropriate .
Veterinary Medicine
In veterinary medicine, lincomycin is widely used in the feed and animal production industry to prevent animal diseases and improve growth. However, its presence in high concentrations in animal-derived food can cause health problems, which underscores the importance of its detection and monitoring in food products .
Optimization of Antibiotic Production
Research has been conducted to optimize the production of lincomycin A with minimal lincomycin B production. This involves the use of statistical mixture designs and methodologies like Plackett-Burman Design (PBD) , steepest ascent , and Box-Behnken Design (BBD) to adjust the culture medium for an industrial lincomycin-producing strain of Streptomyces lincolnensis .
Pharmaceutical Research
Lincomycin B Hydrochloride is a subject of pharmaceutical research due to its potential as a therapeutic agent. Its mechanism of action and interactions with other drugs are studied to enhance its efficacy and reduce adverse effects. This research contributes to the development of new formulations and drug delivery systems .
Food Safety and Quality Control
The compound is used in assays for ensuring food safety by detecting antibiotic residues in food products. This is crucial for maintaining public health standards and preventing the spread of antibiotic-resistant bacteria through the food supply chain .
Environmental Impact Studies
Lincomycin B Hydrochloride is studied for its environmental impact, particularly in relation to its use in agriculture and its potential to contribute to antibiotic resistance. Research in this field aims to develop strategies for reducing environmental contamination and promoting sustainable use of antibiotics .
Analytical Chemistry Techniques
The compound is used to improve various analytical chemistry techniques, such as High-Performance Liquid Chromatography (HPLC) , Liquid Chromatography-Mass Spectrometry (LC-MS) , and Capillary Electrophoresis (CE) . These techniques are essential for the quantitative and qualitative analysis of lincomycin in complex matrices .
Propiedades
IUPAC Name |
(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8?,9?,10-,11?,12-,13-,14?,15?,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUWHIXJDICIPX-OVKWTFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H]([C@H](C([C@H](O2)SC)O)O)O)C(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857931 | |
| Record name | Methyl 6,8-dideoxy-6-[(4-ethyl-1-methyl-D-prolyl)amino]-1-thio-beta-L-threo-octopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lincomycin B Hydrochloride | |
CAS RN |
11021-35-5 | |
| Record name | Methyl 6,8-dideoxy-6-[(4-ethyl-1-methyl-D-prolyl)amino]-1-thio-beta-L-threo-octopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)





